2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride is an organic compound that features a biphenyl group linked to an ethylamine moiety via an ether linkage. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the reaction of 4-hydroxybiphenyl with 2-chloroethylamine in the presence of a base such as potassium carbonate. This reaction forms the biphenyl ether intermediate.
Amination: The biphenyl ether intermediate is then reacted with ammonia or an amine source to introduce the ethylamine group.
Hydrochloride Formation: Finally, the free base form of the compound is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The biphenyl group can undergo oxidation reactions, leading to the formation of biphenyl ketones or carboxylic acids.
Reduction: The ethylamine moiety can be reduced to form the corresponding ethylamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Ethylamine derivatives.
Substitution: Various substituted biphenyl ethylamine derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylamine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-(4-Biphenyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
- 2-(2-Naphthyl)ethylamine
Comparison: 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride is unique due to the presence of both the biphenyl and ethylamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(4-phenylphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZZTLIJSBIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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